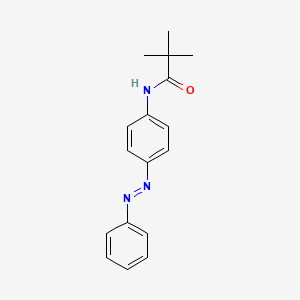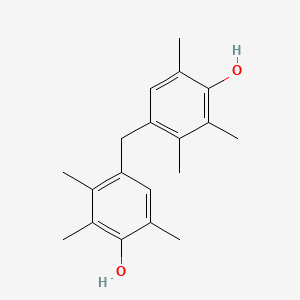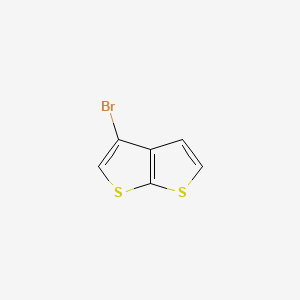
2-Chloro-1-(2-chloroethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloroethoxy)hexane: is an organic compound with the molecular formula C8H16Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)hexane typically involves the reaction of 2-chloroethanol with 1-chlorohexane in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the chlorine atom from 1-chlorohexane, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or benzene are often used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloroethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorinated compound into hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing chlorinated compounds.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
2-Chloro-1-(2-chloroethoxy)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloroethoxy)hexane involves its interaction with nucleophiles in biological systems. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(2-chloroethoxy)ethane
- 2-Chloroethyl ethyl ether
- 2-Chloroethoxyethane
Uniqueness
2-Chloro-1-(2-chloroethoxy)hexane is unique due to its specific structure, which combines a hexane backbone with chlorinated ether functionality. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
89026-54-0 |
|---|---|
Molecular Formula |
C8H16Cl2O |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
2-chloro-1-(2-chloroethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-8(10)7-11-6-5-9/h8H,2-7H2,1H3 |
InChI Key |
GCLABNNQPPHDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
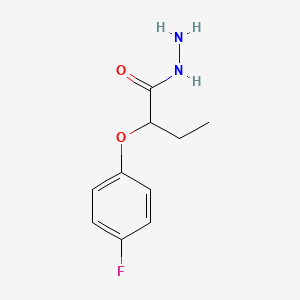

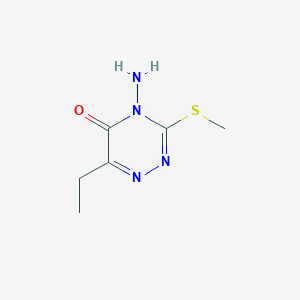
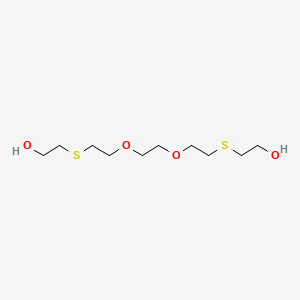
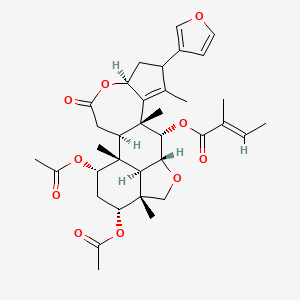
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
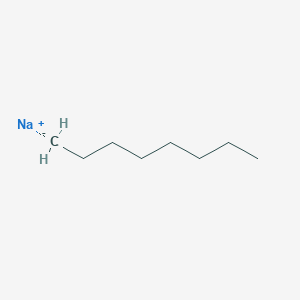
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
